molecular formula C21H26O4 B12391405 (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one

(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one

Cat. No.: B12391405
M. Wt: 342.4 g/mol
InChI Key: PXLVYLVZICPHKW-WIRORWGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a dihydroxyphenyl group, and a dimethylnona-dienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the dihydroxyphenyl group: This step involves the coupling of the furan ring with a dihydroxybenzene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the dimethylnona-dienyl side chain: This can be accomplished through a series of reactions, including alkylation, deprotection, and olefination, to introduce the desired side chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The furan ring and side chain can be reduced under suitable conditions to form saturated or partially saturated derivatives.

    Substitution: The hydroxyl groups on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Medicine: It may have therapeutic potential due to its unique structure and ability to interact with biological systems.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one: Unique due to its specific combination of functional groups and structural features.

    (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-pyran-5-one: Similar structure but with a pyran ring instead of a furan ring.

    (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-thiophene-5-one: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a furan ring, a dihydroxyphenyl group, and a dimethylnona-dienyl side chain. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one

InChI

InChI=1S/C21H26O4/c1-14(2)6-4-7-15(3)8-5-9-16-12-20(25-21(16)24)18-13-17(22)10-11-19(18)23/h6,8,10-13,20,22-23H,4-5,7,9H2,1-3H3/b15-8+/t20-/m1/s1

InChI Key

PXLVYLVZICPHKW-WIRORWGXSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC1=C[C@@H](OC1=O)C2=C(C=CC(=C2)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1=CC(OC1=O)C2=C(C=CC(=C2)O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.